1-(2-Chloro-acetyl)-3-methyl-urea

Urea Transporter UT-A1 Diuretic

Researchers studying renal urea transport or constructing N-methyl heterocycles require well-characterized intermediates with validated biological activity. 1-(2-Chloro-acetyl)-3-methyl-urea (CAS 4791-22-4) directly addresses this need with quantifiable performance data: • UT-A1 Inhibition: IC₅₀ = 5.0 µM (rat UT-A1), superior to ethyl analog (IC₅₀ = 6.0 µM) • Urease Inhibition: IC₅₀ = 31.2 µM, suitable as reference compound in H. pylori/proteus screens • Synthetic Utility: Electrophilic chloroacetyl group enables construction of thiazolidinones, imidazolidinones, and oxazolidinones Supplied at ≥95% purity with full QA documentation. Standard global shipping.

Molecular Formula C4H7ClN2O2
Molecular Weight 150.56 g/mol
CAS No. 4791-22-4
Cat. No. B1361955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-acetyl)-3-methyl-urea
CAS4791-22-4
Molecular FormulaC4H7ClN2O2
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESCNC(=O)NC(=O)CCl
InChIInChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9)
InChIKeyHZVMNAXEPPKXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-acetyl)-3-methyl-urea Overview


1-(2-Chloro-acetyl)-3-methyl-urea (CAS 4791-22-4), also known as 2-chloro-N-(methylcarbamoyl)acetamide, is a chloroacetyl-substituted urea derivative with the molecular formula C₄H₇ClN₂O₂ and a molecular weight of 150.56 g/mol . Structurally, it features a chloroacetyl group (-CO-CH₂-Cl) attached to a urea core, conferring electrophilic reactivity that is fundamental to its utility as a synthetic intermediate and in medicinal chemistry investigations . The compound is commercially available at research-grade purity (typically ≥95%) and is utilized in the preparation of more complex molecules, particularly those targeting urea transporters and as a building block in heterocyclic synthesis .

UT-A1 urea transporter inhibition studies
Electrophilic building block for N-methyl heterocycle synthesis
Key member for N-alkyl urea SAR investigations
Research-grade purity for reproducible assay context

1-(2-Chloro-acetyl)-3-methyl-urea: Key Structural Determinants


Simple substitution of the N-alkyl group (e.g., ethyl, propyl) or modification of the chloroacetyl moiety in 1-(2-chloro-acetyl)-3-methyl-urea leads to quantifiable and scientifically significant shifts in biological activity and physicochemical behavior [1]. Comparative data from urea transporter inhibition assays and bacterial urease screens demonstrate that even minor structural changes can alter target engagement by orders of magnitude, directly impacting the utility of the compound in both pharmacological research and as a synthetic building block [2]. Consequently, researchers and procurement specialists cannot assume functional equivalence among closely related chloroacetyl-urea analogs; selection must be driven by the specific activity profile required for the intended assay or synthetic pathway [3].

Target feature
Why direct substitution may fail
N-methyl substitution
N-ethyl or propyl analogs can shift target engagement and activity profile; assay response may not transfer
Chloroacetyl electrophile
Non-halogenated alkyl ureas lack this reactive center, limiting nucleophilic substitution pathways
Commercial pricing
Cost differences may reflect synthetic demand, not functional equivalence; procurement context review advised

1-(2-Chloro-acetyl)-3-methyl-urea: Analog Comparison


UT-A1 Inhibition: Methyl vs. Ethyl Analog

In a standardized fluorescence plate reader assay measuring inhibition of rat UT-A1 expressed in MDCK cells, 1-(2-chloro-acetyl)-3-methyl-urea exhibited an IC₅₀ of 5,000 nM (5.0 µM) [1]. Under identical assay conditions, its direct ethyl analog, 1-(2-chloro-acetyl)-3-ethyl-urea, demonstrated a marginally higher IC₅₀ of 6,000 nM (6.0 µM) [2]. This 1.2-fold difference in potency, while modest, indicates that the methyl substitution on the urea nitrogen provides a quantifiable advantage in target engagement over the ethyl homolog for this specific biological target [3].

UT-A1 inhibition
Head-to-head
IC₅₀ 5.0 µM (methyl) vs 6.0 µM (ethyl) · 1.2-fold difference
Reported UT-A1 inhibition context; may support assay selection
Rat UT-A1 in MDCK cells; fluorescence readout
Urea Transporter UT-A1 Diuretic Kidney Inhibitor

Bacterial Urease Inhibition

1-(2-Chloro-acetyl)-3-methyl-urea has been evaluated for its ability to inhibit bacterial urease, an enzyme critical for the survival of pathogens such as Helicobacter pylori. In an ELISA-based assay using urea as a substrate and a 15-minute preincubation period, the compound exhibited an IC₅₀ of 31,200 nM (31.2 µM) [1]. While no direct comparator data is available for other 1-(2-chloro-acetyl)-3-alkyl-ureas in this exact assay, this value serves as a baseline for evaluating the relative urease inhibitory potential of this specific methyl derivative [2].

Urease inhibition
Reported
IC₅₀ 31.2 µM (bacterial urease)
Baseline urease inhibition context; supports screening benchmark
ELISA assay; urea substrate; 15 min preincubation
Antibacterial Urease Enzyme Inhibition Helicobacter

N-Alkyl Substitution & Antibacterial Activity

A comprehensive study on N-alkyl substituted urea derivatives revealed that the nature of the N-alkyl substituent profoundly influences in vitro antibacterial activity [1]. Specifically, derivatives bearing a morpholine moiety (compounds 3a–3k) demonstrated superior activity compared to those with a diethylamine moiety (compounds 2a–2f) [2]. While 1-(2-chloro-acetyl)-3-methyl-urea was not directly tested in this study, the class-level structure-activity relationship (SAR) indicates that the steric and electronic properties of the N-alkyl group are critical determinants of biological outcome. This suggests that the methyl group of the target compound may confer a distinct activity profile compared to its ethyl, propyl, or isopropyl analogs [3].

Antibacterial SAR
Class-level
Morpholine-substituted ureas >> diethylamine analogs (qualitative)
SAR context underscores N-alkyl specificity; methyl analog profile requires direct testing
Analogous urea series; class-level inference
Antibacterial Structure-Activity Relationship SAR N-Alkyl Urea

Cost Comparison: Methyl vs. Propyl Analog

A direct comparison of research-grade pricing from a major biochemical supplier reveals that 1-(2-chloro-acetyl)-3-methyl-urea (CAS 4791-22-4) is priced at $334.00 for a 1 g quantity . In contrast, its propyl analog, 1-(2-chloro-acetyl)-3-propyl-urea (CAS 4791-26-8), is offered at $210.00 for the same quantity and purity grade . This represents a 59% higher cost for the methyl analog, which may reflect differences in synthetic complexity, demand, or specific utility in high-value applications.

Procurement cost
Head-to-head
$334 (methyl) vs $210 (propyl) per 1 g · 59% premium
Price context for procurement; may reflect synthetic complexity
Same supplier; research-grade ≥95%
Procurement Cost Analysis Building Block Pricing

Chloroacetyl Group Reactivity

The chloroacetyl group (-CO-CH₂-Cl) in 1-(2-chloro-acetyl)-3-methyl-urea acts as a potent electrophilic center, enabling efficient nucleophilic substitution reactions that are fundamental to its use as a synthetic intermediate . This reactivity is a hallmark of chloroacetyl-substituted ureas and differentiates them from simple alkyl ureas lacking the α-halogen functionality. The presence of this group allows for the facile construction of heterocyclic systems, such as thiazoles, oxazoles, and imidazoles, which are core structures in numerous pharmaceuticals and agrochemicals . While this property is shared with other chloroacetyl ureas, the combination of this reactive handle with the specific N-methyl substitution pattern defines the unique physical and chemical properties (e.g., solubility, melting point) of this particular building block .

Chloroacetyl reactivity
Class-level
Electrophilic α-halocarbonyl center for nucleophilic substitution
Reactivity context for building block selection; shared with other chloroacetyl ureas
N-methyl pattern governs physical properties
Synthetic Intermediate Electrophile Building Block Heterocyclic Synthesis

1-(2-Chloro-acetyl)-3-methyl-urea Applications


UT-A1 Pharmacological Probe

1-(2-Chloro-acetyl)-3-methyl-urea serves as a validated, albeit modestly potent, tool compound for inhibiting the rat UT-A1 urea transporter (IC₅₀ = 5.0 µM) [1]. Researchers investigating renal physiology, diuretic mechanisms, or conditions like hyponatremia can utilize this compound to probe UT-A1 function in cellular assays. Its marginally superior potency compared to the ethyl analog (IC₅₀ = 6.0 µM) makes it a preferred starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective UT-A1 inhibitors [2].

Bacterial Urease Inhibition Screening

The compound has demonstrated measurable inhibition of bacterial urease (IC₅₀ = 31.2 µM) [1]. This activity, while modest, supports its use as a reference compound in high-throughput screening campaigns aimed at identifying novel urease inhibitors for treating infections caused by urease-dependent pathogens like Helicobacter pylori and Proteus mirabilis. Its defined activity level provides a useful benchmark for evaluating the potency of new chemical entities in this target class [2].

N-Methyl Heterocycle Synthesis

The electrophilic chloroacetyl group in 1-(2-chloro-acetyl)-3-methyl-urea makes it a versatile intermediate for constructing N-methyl-substituted heterocycles, such as thiazolidinones, imidazolidinones, and oxazolidinones [1]. These heterocyclic scaffolds are prevalent in medicinal chemistry programs targeting a wide range of therapeutic areas, including anti-infectives, anti-inflammatory agents, and CNS disorders. The specific N-methyl substitution pattern imparted by this building block is often a critical structural requirement for achieving desired pharmacological properties [2].

N-Alkyl Urea SAR Studies

1-(2-Chloro-acetyl)-3-methyl-urea serves as a key member in a homologous series of chloroacetyl-urea compounds used to establish structure-activity relationships (SAR) for various biological targets [1]. By comparing its activity profile against its ethyl, propyl, and isopropyl analogs, medicinal chemists can systematically map the impact of N-alkyl chain length on target engagement, selectivity, and physicochemical properties. This type of comparative analysis is essential for rational drug design and lead optimization [2].

Application
Selection property
Validation focus
UT-A1 transporter pharmacology studies
Chloroacetyl-urea with methyl substitution
UT-A1 inhibition and selectivity vs. ethyl homolog
Urease inhibition screening
Baseline urease inhibition activity
Benchmarking against novel urease inhibitors
N-Methyl heterocycle synthesis
Electrophilic chloroacetyl handle
Reaction pathway compatibility and yield
N-Alkyl urea SAR investigations
Defined N-methyl substitution pattern
Comparative activity profiling across alkyl chain lengths

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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